4'-Hydroxy Nimesulide-d4
Description
Rationale for the Strategic Use of Deuterated Analogues in Drug Metabolism and Pharmacokinetic Research
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a drug molecule can significantly alter its metabolic fate. nih.gov This is due to the carbon-deuterium (C-D) bond being stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down metabolic processes, leading to improved pharmacokinetic profiles, such as a longer biological half-life and increased drug exposure. informaticsjournals.co.injuniperpublishers.com This approach has been widely applied in mechanistic studies of drug metabolism and to enhance the properties of various drugs. researchgate.netwikipedia.org
Deuterated compounds are also invaluable as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. sigmaaldrich.com This ensures accurate and precise quantification of the target analyte in complex biological matrices. cerilliant.com
Significance of 4'-Hydroxy Nimesulide-d4 as a Research Tool for Mechanistic and Quantitative Studies
This compound serves as a critical tool for both mechanistic and quantitative investigations into the metabolism and pharmacokinetics of nimesulide (B1678887). In mechanistic studies, it can be used to probe the specific enzymes and pathways involved in the formation of 4'-hydroxy nimesulide. By comparing the metabolism of nimesulide to that of a deuterated version, researchers can gain insights into the rate-limiting steps of the metabolic process. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of Nimesulide Metabolites
| Compound Name | Chemical Formula | Molecular Weight |
| 4'-Hydroxy Nimesulide | C13H12N2O6S | 324.31 g/mol scbt.compharmaffiliates.com |
| N-(2-(4-Hydroxyphenoxy)-4-Nitrophenyl)methanesulfonamide | C13H12N2O6S | 324.31 g/mol pharmaffiliates.com |
Table 2: Analytical Methods for Nimesulide and its Metabolite
| Analytical Technique | Sample Matrix | Key Findings |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Human Plasma | Quantified nimesulide and 4'-hydroxy-nimesulide to determine relative bioavailability. medscape.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | Developed and validated a sensitive method for simultaneous quantification of nimesulide and 4'-hydroxy-nimesulide. researchgate.net |
| UPLC-MS | Cow Milk | A sensitive method for the determination of nimesulide and its hydroxy metabolite was developed and validated. colab.wsresearchgate.net |
| Spectrophotometry | Bulk, Pharmaceutical Dosage Form, Biological Fluids | A simple and sensitive method for the determination of nimesulide. govtsciencecollegedurg.ac.in |
Properties
CAS No. |
1329838-26-7 |
|---|---|
Molecular Formula |
C13H12N2O6S |
Molecular Weight |
328.331 |
IUPAC Name |
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D |
InChI Key |
XYHFQSKAUPPPBY-LNFUJOGGSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O |
Synonyms |
N-[2-(4-Hydroxyphenoxy-d4)-4-nitrophenyl]methanesulfonamide; 4-Hydroxynimesulide-d4; |
Origin of Product |
United States |
Strategic Preparation and Isotopic Labeling Approaches for Research Applications
Isotopic Synthesis and Characterization of 4'-Hydroxy Nimesulide-d4
This compound is the stable isotope-labeled form of 4'-Hydroxy Nimesulide (B1678887). The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight, allowing it to be distinguished in mass spectrometry-based assays. This property is crucial for its role as an internal standard, enabling precise quantification of the non-labeled metabolite in complex biological matrices. smolecule.com
The synthesis of this compound is typically a custom process offered by specialized chemical suppliers. The general approach involves introducing deuterium atoms into the 4'-hydroxyphenoxy ring of the precursor molecule. While specific proprietary synthesis routes are not publicly detailed, similar deuteration of NSAIDs can be achieved using deuterated reagents or solvents during the hydroxylation process or through catalytic hydrogen-deuterium exchange reactions. smolecule.comresearchgate.net
Upon synthesis, the compound undergoes rigorous characterization to confirm its chemical structure, purity, and the degree of isotopic enrichment. This is a critical step to ensure its suitability for regulated analytical method development and validation. clearsynth.com The characterization package generally includes a comprehensive Certificate of Analysis with data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2-(4-hydroxyphenoxy-d4)-4-nitrophenyl]methanesulfonamide | clearsynth.com |
| Synonyms | N-[2-(4-Hydroxyphenoxy)-4-nitrophenyl]-methanesulfonamide-d4 | cymitquimica.com |
| Molecular Formula | C₁₃H₈D₄N₂O₆S | clearsynth.com |
| Molecular Weight | ~328.34 g/mol | cymitquimica.com |
| CAS Number | Not Available (Unlabeled: 109032-22-6) | clearsynth.com |
Precursor Chemistry and Derivatization Strategies for Enhanced Research Utility
The synthesis of this compound fundamentally relies on the availability of its direct precursor, 4'-Hydroxy Nimesulide. pharmaffiliates.com The metabolic pathway in vivo involves the hydroxylation of the parent drug, Nimesulide, a reaction catalyzed by cytochrome P-450 enzymes. researchgate.net For chemical synthesis, this precursor is either produced through a similar targeted hydroxylation of Nimesulide or built through a multi-step synthetic route.
The research utility of this compound is significantly enhanced through chemical derivatization, a process that modifies the chemical structure of an analyte to improve its analytical properties. The presence of a polar hydroxyl (-OH) functional group on this compound makes it less volatile, which is not ideal for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com
Derivatization is therefore employed to increase the compound's volatility and thermal stability. mdpi.com Common strategies involve:
Silylation: This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) group. The resulting trimethylsilyl ether is much more volatile and less polar, making it highly suitable for GC-MS analysis. mdpi.com
Acylation: Using reagents such as methyl chloroformate (MCF) in the presence of a catalyst like pyridine, the hydroxyl group can be converted into an ester. This "in-matrix" derivatization can be performed directly in aqueous samples, simplifying sample preparation workflows. mdpi.com
These derivatization strategies are crucial for developing robust and sensitive quantitative methods, allowing researchers to accurately measure metabolite concentrations in various biological samples and advance the understanding of the drug's metabolic profile. mdpi.com
Advanced Bioanalytical Methodologies Employing 4 Hydroxy Nimesulide D4
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of Nimesulide (B1678887) and its metabolites due to its high sensitivity and selectivity. researchgate.netnih.gov The development of robust LC-MS/MS methods is crucial for understanding the metabolic profile and pharmacokinetics of the parent drug. nih.gov
Sensitive and validated LC-MS/MS methods have been established for the simultaneous quantification of Nimesulide and 4'-Hydroxy Nimesulide in various complex biological matrices. In research settings, these matrices commonly include animal plasma, tissue homogenates, and in vitro samples like hepatic subcellular fractions (microsomes and S9 fractions). researchgate.net For instance, methods have been successfully applied to quantify these compounds in human plasma, rat plasma, and cow's milk. researchgate.netnih.govresearchgate.netresearchgate.net
Sample preparation is a critical step to ensure the removal of interfering endogenous components. Common techniques include liquid-liquid extraction (LLE) and protein precipitation. researchgate.netnih.govresearchgate.net One validated method for human plasma utilized LLE, requiring only 100 µL of plasma to achieve a lower limit of quantitation (LLOQ) of 10 ng/mL for both Nimesulide and 4'-Hydroxy Nimesulide. nih.govresearchgate.net Another approach for human plasma involved a simple protein precipitation with acetonitrile (B52724). nih.govresearchgate.net Similar protein precipitation techniques have been used for analyzing samples from in vitro studies with rat hepatic subcellular fractions. researchgate.net The versatility of these methods allows for their application in determining the concentration of 4'-Hydroxy Nimesulide in diverse research samples, from pharmacokinetic studies in animals to in vitro metabolism experiments. researchgate.netresearchgate.net For example, a method developed for cow's milk demonstrated a calibration curve for 4'-Hydroxy Nimesulide in the range of 1.03 ng/mL to 99.70 ng/mL. researchgate.netresearchgate.netresearchgate.net
In LC-MS-based bioanalysis, an internal standard (IS) is essential to correct for variability during sample preparation and analysis, thereby improving accuracy and precision. wuxiapptec.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. wuxiapptec.com Therefore, 4'-Hydroxy Nimesulide-d4 is the optimal IS for the quantification of 4'-Hydroxy Nimesulide. clearsynth.comcymitquimica.com
A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). wuxiapptec.com This property ensures that it co-elutes with the analyte during chromatography and experiences identical extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source. wuxiapptec.com By using the ratio of the analyte's response to the IS's response for quantification, any variations are effectively normalized. wuxiapptec.com
While studies specifically detailing the use of this compound are not widely published, the principle is well-established. For instance, Nimesulide-d5 has been used as an IS for the simultaneous quantification of Nimesulide and its four metabolites, including 4'-Hydroxy Nimesulide. nih.govresearchgate.net Similarly, in the analysis of other drugs, such as cyclophosphamide, its deuterated metabolite, 4-hydroxycyclophosphamide-d4, is employed as the internal standard for quantifying the active metabolite, 4-hydroxycyclophosphamide. nih.govfrontiersin.org This underscores the accepted best practice of using a corresponding SIL-IS like this compound for accurate metabolite quantification.
Optimizing chromatographic conditions is key to achieving efficient separation of the analyte from endogenous matrix components and other related metabolites. For the analysis of 4'-Hydroxy Nimesulide, reversed-phase chromatography is ubiquitously employed.
Researchers have utilized various C18 columns to achieve successful separation. nih.govnih.govresearchgate.netresearchgate.net The mobile phase typically consists of an organic solvent, such as acetonitrile, and an aqueous component containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.net For example, one method used a mobile phase of acetonitrile and water with 5 mM ammonium formate (9:1, v/v) on an Agilent Eclipse Plus C18 column. nih.govresearchgate.net Another study employed a gradient elution with 0.1% formic acid and acetonitrile on a Waters ACQUITY BEH C18 column. researchgate.netresearchgate.net
Detection by tandem mass spectrometry is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 4'-Hydroxy Nimesulide, a common transition is m/z 323.0 → 245.0. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Chromatographic Column | Agilent Eclipse Plus C18 (75 mm × 4.6 mm, 3.5 µm); Ultimate C18; Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) | nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile and water with 5 mM ammonium formate (9:1, v/v); Acetonitrile and 0.1% formic acid in water (gradient) | nih.govresearchgate.net |
| Flow Rate | 0.3 mL/min | researchgate.netresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for Nimesulide metabolites | researchgate.netresearchgate.net |
| MRM Transition (4'-Hydroxy Nimesulide) | m/z 323.0 → 245.0 | nih.govresearchgate.net |
| Internal Standard (Example) | Celecoxib (m/z 380.20 → 316.20); Nimesulide-d5; Valsartan (m/z 434.2198) | nih.govnih.govresearchgate.net |
Application of this compound as a Stable Isotope Internal Standard in Mass Spectrometry-Based Bioanalysis
High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Detection in Research Contexts
Prior to the widespread availability of LC-MS/MS, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode Array Detection (HPLC-DAD) was a common technique for quantifying Nimesulide and 4'-Hydroxy Nimesulide. nih.govlew.roresearchgate.net While generally less sensitive than mass spectrometry, HPLC-UV methods can be sufficiently robust for certain research applications where higher concentrations are expected. lew.ro
These methods also utilize reversed-phase separation on C18 columns. nih.govlew.roresearchgate.net One method employed a Chromolith Performance RP-18e column with a mobile phase of aqueous 0.2% triethylamine (B128534) (pH 3.0) and methanol (B129727) (1:1, v/v), with UV detection at 300 nm. lew.roresearchgate.net This assay achieved an LLOQ of 41 ng/mL for 4'-Hydroxy Nimesulide in human plasma. lew.roresearchgate.net Another HPLC-UV method used a gradient elution with a phosphate (B84403) buffer and methanol, with detection at 230 nm, yielding an LLOQ of 25 ng/mL for both the parent drug and the metabolite. nih.gov The choice of detection wavelength is critical and is often set at a maximum absorbance for the analyte, such as 230 nm or 300 nm. researchgate.netnih.govlew.ro
| Parameter | Description | Source |
|---|---|---|
| Chromatographic Column | ODS (Octadecylsilane) columns; Chromolith Performance RP-18e | nih.govlew.ro |
| Mobile Phase | Phosphate buffer and methanol (gradient); Aqueous 0.2% triethylamine (pH 3.0) and methanol (1:1, v/v) | nih.govlew.ro |
| Detection Wavelength | 230 nm; 300 nm | nih.govlew.ro |
| LLOQ (4'-Hydroxy Nimesulide) | 25 ng/mL; 41 ng/mL | nih.govlew.ro |
| Internal Standard | Nitrazepam | lew.roresearchgate.net |
Other Advanced Analytical Techniques for Metabolite Characterization in Research
Beyond routine quantification, other analytical techniques are employed for the structural characterization of metabolites in research. The identification of unknown metabolites often requires a combination of separation and structure elucidation tools.
In one study, the main urinary metabolites of Nimesulide were isolated using Thin-Layer Chromatography (TLC). nih.gov Following isolation, their structures were elucidated using mass spectrometry with electron impact (EI) ionization and confirmed by synthesis. nih.gov This approach successfully identified five metabolites, including 4'-Hydroxy Nimesulide (designated as M1). nih.gov
HPLC coupled with diode-array detection (DAD) is also valuable as it provides spectral information across a range of wavelengths, which can help in the preliminary identification of compounds and assessment of peak purity. researchgate.net Studies have used HPLC-UV/DAD systems to detect Nimesulide metabolites in rat plasma and in vitro samples. researchgate.net The combination of retention time data and UV spectra from DAD, along with the high-resolution mass data from LC-MS/MS, provides a powerful workflow for comprehensive metabolite characterization in a research environment. researchgate.netnih.gov
Pharmacokinetic and Metabolic Disposition Studies in Preclinical Models Utilizing 4 Hydroxy Nimesulide D4
In Vitro Metabolic Stability and Biotransformation Pathways Investigations
In vitro models are crucial for elucidating the metabolic fate of a drug before advancing to in vivo studies. These systems allow for the controlled investigation of specific metabolic pathways and the enzymes involved.
The liver is the primary site of drug metabolism, and subcellular fractions of liver cells, such as microsomes and the S9 fraction, are extensively used in in vitro metabolic studies. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of oxidative drug metabolism. researchgate.net The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic capabilities. nih.gov
Studies using rat hepatic subcellular fractions have demonstrated that hydroxynimesulide is the major metabolite of nimesulide (B1678887) formed in vitro. nih.gov The formation of 4'-hydroxynimesulide is primarily a CYP450-mediated oxidation reaction. researchgate.netnih.gov Specifically, enzymes such as CYP2C9, CYP2C19, and potentially CYP1A2 have been identified as being involved in the hydroxylation of nimesulide. nih.govopenaccessjournals.com Research has shown that this metabolic conversion is sensitive to inhibitors of these enzymes, such as sulfaphenazole, confirming the role of CYP2C enzymes in the process. acs.org
Enzyme kinetics studies are performed to determine the rate of an enzyme-catalyzed reaction. In the context of nimesulide metabolism, these studies help to characterize the efficiency of the conversion of nimesulide to 4'-hydroxynimesulide by hepatic enzymes.
Isotopic tracer studies, often employing deuterated compounds like 4'-Hydroxy Nimesulide-d4, are instrumental in these analyses. clearsynth.com Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass. bioscientia.de This mass difference allows for their use as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the metabolite. clearsynth.comubc.ca The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable measurements of metabolite formation. clearsynth.com The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be leveraged to study reaction mechanisms. bioscientia.de
Role of Hepatic Subcellular Fractions (e.g., microsomes, S9) in Nimesulide Hydroxylation to its 4'-Hydroxy Metabolite
In Vivo Pharmacokinetic Profiling and Excretion Studies in Animal Models
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole biological system.
Following administration of nimesulide in animal models such as rats and dogs, the parent drug is absorbed and then metabolized to 4'-hydroxynimesulide. nih.govnih.gov Pharmacokinetic studies in dogs have shown that nimesulide is extensively used for veterinary purposes. ingentaconnect.com In rats, 4'-hydroxynimesulide has been identified as the major metabolite found in plasma. nih.gov
The elimination half-life of nimesulide and its 4'-hydroxy metabolite have been determined in various species. In humans, the elimination half-life of nimesulide is approximately 2.5 hours, while for 4'-hydroxynimesulide, it is around 3.9 hours. The drug and its metabolites are primarily excreted through urine and feces. nih.gov Studies in rats have shown that the hepatobiliary excretion of nimesulide and its metabolites is a significant pathway. europa.eu
Deuterated analogues such as this compound are crucial for tracing the metabolic fate of nimesulide in vivo. clearsynth.com By administering a deuterated version of the drug or its metabolite, researchers can accurately track its journey through the body. assumption.edu This is particularly useful in "metabolic switching" studies, where deuteration at a specific site can alter the metabolic profile of a drug, providing insights into different metabolic pathways. bioscientia.de
The use of deuterated internal standards in bioanalytical methods, such as LC-MS/MS, allows for the sensitive and specific quantification of both the parent drug and its metabolites in biological matrices like plasma, urine, and feces. ubc.ca This enables the construction of accurate pharmacokinetic profiles and a comprehensive understanding of the drug's disposition.
Investigation of Absorption, Distribution, and Elimination Kinetics of 4'-Hydroxy Nimesulide
Comparative Pharmacokinetic Analysis of Nimesulide and its 4'-Hydroxy Metabolite in Research Systems
Pharmacokinetic data from human studies reveal key parameters for both the parent drug and its primary metabolite. nih.gov The 4'-hydroxy metabolite also possesses anti-inflammatory and analgesic properties, although they are less potent than those of the parent compound. nih.gov
Pharmacokinetic Parameters of Nimesulide and 4'-Hydroxynimesulide in Humans (Single 200 mg Oral Dose)
| Parameter | Nimesulide | 4'-Hydroxynimesulide |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 9.85 µg/mL | 3.03 µg/mL |
| Time to Peak Plasma Concentration (Tmax) | 3.17 hours | 5.33 hours |
| Elimination Half-Life (t½) | 4.95 hours | 4.78 hours |
Data sourced from a study in healthy volunteers. nih.gov
In animal studies, such as those conducted in beagle dogs, the pharmacokinetic profiles of different formulations of nimesulide have been compared. nih.gov These studies often simultaneously measure the plasma concentrations of both nimesulide and 4'-hydroxynimesulide to assess the rate and extent of metabolism. The mean residence time (MRT), which represents the average time a drug molecule stays in the body, is a valuable parameter in these comparisons. nih.gov
The use of deuterated standards like this compound in these comparative analyses ensures the accuracy of the quantification, allowing for reliable comparisons between the parent drug and its metabolite across different experimental conditions and animal models. clearsynth.comsmolecule.com
Investigation of Molecular and Cellular Pharmacodynamics of 4 Hydroxy Nimesulide in Research Models
Effects on Subcellular Organelle Function: Focus on Mitochondrial Dynamics
The interaction of 4'-Hydroxy Nimesulide (B1678887) with mitochondria, the central organelles for cellular energy metabolism and apoptosis regulation, has been a subject of significant investigation. Unlike its parent compound, Nimesulide, which acts as a mitochondrial uncoupler, 4'-Hydroxy Nimesulide exhibits distinct effects on mitochondrial function. nih.govresearchgate.net
Research using isolated rat liver mitochondria has demonstrated that 4'-Hydroxy Nimesulide does not possess the mitochondrial uncoupling property characteristic of its parent drug. nih.gov However, it retains the ability to oxidize the mitochondrial pool of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govresearchgate.net This effect was also observed in HepG2 human liver carcinoma cells, where both Nimesulide and 4'-Hydroxy Nimesulide caused NADPH oxidation. nih.gov The oxidation of NADPH is a critical event, as this molecule is a key component of the cell's antioxidant defense system and is essential for maintaining redox homeostasis. The precise mechanism underlying NADPH oxidation by this metabolite is still under investigation. researchgate.net
A primary consequence of 4'-Hydroxy Nimesulide's effect on mitochondria is the induction of the mitochondrial permeability transition (MPT). nih.gov In isolated rat liver mitochondria, low concentrations (5-50 µM) of 4'-Hydroxy Nimesulide were shown to elicit MPT, an event characterized by a sudden increase in the permeability of the inner mitochondrial membrane. nih.gov This was evidenced by cyclosporin (B1163) A-sensitive mitochondrial swelling, dissipation of the mitochondrial membrane potential (ΔΨ), and efflux of mitochondrial Ca²⁺. nih.gov
This induction of MPT appears to be directly linked to the oxidation of mitochondrial NADPH and protein thiols, without the observed involvement of reactive oxygen species (ROS). nih.gov In the HepG2 cell line, 4'-Hydroxy Nimesulide caused a dissipation of the mitochondrial membrane potential that was almost entirely preventable by cyclosporin A, strongly suggesting that MPT is the underlying mechanism. nih.gov This MPT induction is considered the most probable cause of the low level of HepG2 cell necrosis observed upon exposure to the metabolite. nih.gov
Table 1: Effects of 4'-Hydroxy Nimesulide on Mitochondrial Parameters
| Parameter | Model System | Observed Effect | Reference |
|---|---|---|---|
| Mitochondrial Uncoupling | Isolated Rat Liver Mitochondria | Lacks uncoupling property | nih.gov |
| NADPH Oxidation | Isolated Rat Liver Mitochondria, HepG2 Cells | Induces oxidation of mitochondrial NADPH | nih.govresearchgate.net |
| Mitochondrial Permeability Transition (MPT) | Isolated Rat Liver Mitochondria (5-50 µM) | Elicits cyclosporin A-sensitive MPT | nih.gov |
| Mitochondrial Membrane Potential (ΔΨ) | HepG2 Cells | Causes dissipation, preventable by cyclosporin A | nih.gov |
| Cell Viability | HepG2 Cells | Causes low-extent (~15%) necrosis, partly prevented by cyclosporin A | nih.gov |
Modulation of Mitochondrial Respiration and Redox Homeostasis (e.g., NADPH oxidation) in Isolated Mitochondria and Cell Lines
Role in Oxidative Stress Modulation in In Vitro Biological Systems
4'-Hydroxy Nimesulide demonstrates a dual role in the context of oxidative stress, acting as both a direct scavenger of reactive species and an influencer of cellular antioxidant pathways.
Multiple in vitro studies have confirmed the potent ROS scavenging capabilities of 4'-Hydroxy Nimesulide. Electron spin resonance (ESR) studies have shown that it is a powerful scavenger of hydroxyl radicals (•OH). nih.gov Notably, while the parent drug Nimesulide is also effective against •OH, only 4'-Hydroxy Nimesulide demonstrates the ability to scavenge superoxide (B77818) anions (O₂•⁻). nih.gov It also exhibits scavenging activity against peroxides. mdpi.com
Furthermore, 4'-Hydroxy Nimesulide effectively quenches hypochlorous acid (HOCl), a potent oxidant produced by neutrophils. nih.govtandfonline.com In comparative studies, the inhibitory effect of 4'-Hydroxy Nimesulide on HOCl-generated chemiluminescence was significantly more pronounced than that of Nimesulide at all tested concentrations. nih.gov This suggests that the hydroxylation of Nimesulide enhances its direct antioxidant capacity against specific ROS. tandfonline.com
Table 2: ROS Scavenging Profile of 4'-Hydroxy Nimesulide
| Reactive Species | Scavenging Activity | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | Potent scavenger | nih.gov |
| Superoxide Anion (O₂•⁻) | Scavenger (unlike parent Nimesulide) | nih.gov |
| Peroxides | Scavenging activity observed | mdpi.com |
| Hypochlorous Acid (HOCl) | Potent scavenger, more so than Nimesulide | nih.govtandfonline.com |
The antioxidant activity of 4'-Hydroxy Nimesulide extends to protecting cellular components from oxidative damage, particularly lipid peroxidation. In a model using NADPH-supported lipid peroxidation in rat liver microsomes, 4'-Hydroxy Nimesulide (referred to as M1) was a significantly more potent inhibitor of malondialdehyde (MDA) formation—a key marker of lipid peroxidation—than its parent compound. nih.gov It exhibited a 50% inhibitory concentration (IC₅₀) of 30 µmol/L, whereas the IC₅₀ for Nimesulide was 0.8 mmol/L. nih.gov
Direct Reactive Oxygen Species (ROS) Scavenging Activities
Interaction with Membrane Transporters and Enzymes in Preclinical Models
Research in preclinical models has shown that 4'-Hydroxy Nimesulide interacts with key membrane transporters, which may contribute to its biological effects and disposition. In sandwich-cultured rat and human hepatocytes, both Nimesulide and its 4'-hydroxy metabolite (M1) were found to inhibit important bile acid transporters. nih.gov
Specifically, they reduced the biliary excretion of substrates for the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2). nih.gov They also inhibited the uptake transporters Na⁺-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs) in suspended rat hepatocytes. nih.gov These inhibitory actions on bile acid transporters are considered a potential contributing mechanism to drug-induced cholestasis. nih.gov
Table 3: Inhibition of Bile Acid Transporters by 4'-Hydroxy Nimesulide (M1)
| Transporter | Model System | Effect | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| BSEP (efflux) | Sandwich-cultured rat hepatocytes | Inhibition | - | nih.gov |
| MRP2 (efflux) | Sandwich-cultured rat hepatocytes | Inhibition | - | nih.gov |
| NTCP (uptake) | Suspended rat hepatocytes | Inhibition | 25.0 | nih.gov |
| OATPs (uptake) | Suspended rat hepatocytes | Inhibition | 39.4 | nih.gov |
Regarding enzyme interactions, as the principal active metabolite of Nimesulide, 4'-Hydroxy Nimesulide is understood to retain the cyclooxygenase (COX) inhibitory activity of the parent drug, which is the primary mechanism for its anti-inflammatory effects. scispace.comdrugbank.comresearchgate.net However, its potency is generally considered to be lower than that of Nimesulide. scispace.comresearchgate.net The selective inhibition of COX-2 over COX-1 is a hallmark of this class of drugs. nih.gov Additionally, studies on the parent compound have shown it can induce the activity of aldehyde oxidase (AOX), a drug-metabolizing enzyme, in rat and human hepatocytes, though specific studies on the inductive potential of the 4'-hydroxy metabolite are less common. nih.gov
Inhibition of Bile Acid Transporters in Hepatocytes and In Vivo Rat Models (e.g., BSEP, MRP2, NTCP, OATP)
Both Nimesulide and its primary metabolite, 4'-Hydroxy Nimesulide (M1), have been identified as inhibitors of key bile acid transporters in hepatocytes, a mechanism that may contribute to drug-induced cholestasis. nih.gov Studies using sandwich-cultured rat hepatocytes demonstrated that both compounds inhibit the efflux transporters, the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2). nih.gov This was evidenced by a concentration-dependent reduction in the biliary excretion index of specific probe substrates. nih.gov
Furthermore, investigations in suspended rat hepatocytes revealed that Nimesulide and 4'-Hydroxy Nimesulide inhibit the uptake of bile acids by targeting the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting proteins (OATPs). nih.gov The inhibitory concentrations (IC50) for these transporters were found to be similar for both the parent drug and its metabolite. nih.gov In contrast, other metabolites, such as nitro-reduced Nimesulide, showed little to no inhibitory effect on these transporters. nih.gov These findings were also confirmed in studies using sandwich-cultured human hepatocytes, suggesting that the inhibition of bile acid transporters by both Nimesulide and 4'-Hydroxy Nimesulide is a relevant mechanism in humans. nih.gov
| Compound | Transporter | IC50 (μM) |
|---|---|---|
| Nimesulide | NTCP | 21.3 |
| 4'-Hydroxy Nimesulide | NTCP | 25.0 |
| Nimesulide | OATP | 45.6 |
| 4'-Hydroxy Nimesulide | OATP | 39.4 |
Comparative Enzyme-Specific Modulatory Effects (e.g., COX inhibition profiles relative to parent drug)
Nimesulide is characterized as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govnih.gov Its principal metabolite, 4'-Hydroxy Nimesulide, is also pharmacologically active, possessing anti-inflammatory and analgesic properties. nih.gov However, in vivo pharmacological tests have indicated that the activity of the metabolites is lower than that of the parent Nimesulide. nih.gov
While specific comparative IC50 values for COX-1 and COX-2 inhibition by 4'-Hydroxy Nimesulide are not consistently reported, the general finding points to reduced, yet present, anti-inflammatory action compared to Nimesulide. nih.gov In addition to its effects on cyclooxygenase, 4'-Hydroxy Nimesulide exhibits potent antioxidant activity. In a model of NADPH-supported lipid peroxidation in rat liver microsomes, 4'-Hydroxy Nimesulide (M1) was a significantly more potent inhibitor of malondialdehyde (MDA) formation than the parent drug, demonstrating a strong scavenging effect. researchgate.net
| Compound | Target/Activity | Reported IC50 / Potency | Reference |
|---|---|---|---|
| Nimesulide | COX-1 Inhibition (Canine) | 20.3 µM | acs.org |
| Nimesulide | COX-2 Inhibition (Canine) | 1.6 µM | acs.org |
| 4'-Hydroxy Nimesulide | Anti-inflammatory Activity | Lower than Nimesulide | nih.gov |
| Nimesulide | Lipid Peroxidation Inhibition | 0.8 mmol/L | researchgate.net |
| 4'-Hydroxy Nimesulide | Lipid Peroxidation Inhibition | 30 µmol/L | researchgate.net |
Comparative Cellular Responses and Signaling Pathway Perturbations with Nimesulide
The cellular responses elicited by 4'-Hydroxy Nimesulide show notable differences when compared with Nimesulide, particularly concerning mitochondrial function and cell viability. In studies using HepG2 cells, 4'-Hydroxy Nimesulide was found to cause a low level of cell necrosis (approximately 15%), whereas the parent drug did not induce significant cell death under the same conditions.
A key distinction lies in their effects on mitochondria. While Nimesulide acts as a mitochondrial uncoupler, its hydroxylated metabolite, 4'-Hydroxy Nimesulide, does not possess this uncoupling property. However, both compounds can cause the oxidation of mitochondrial NADPH. For 4'-Hydroxy Nimesulide, this NADPH oxidation is linked to the induction of the mitochondrial permeability transition (MPT), a process characterized by cyclosporin A-sensitive mitochondrial swelling and dissipation of the mitochondrial membrane potential. This induction of MPT by the metabolite is considered the most probable cause of the observed HepG2 cell death. In contrast, Nimesulide triggers MPT only when its primary effect as a Ca2+ efflux-inducing agent is inhibited. These findings highlight a mechanistic divergence in how the parent drug and its primary metabolite perturb cellular signaling and mitochondrial function, with the metabolite directly inducing MPT-mediated cell necrosis.
Computational and Theoretical Modeling in 4 Hydroxy Nimesulide D4 Research
Molecular Docking and Ligand-Protein Interaction Studies of 4'-Hydroxy Nimesulide (B1678887)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. nih.gov This analysis helps in understanding the fundamental protein-ligand interactions that govern the biological activity of the compound.
Studies on 4'-Hydroxy Nimesulide, the main metabolite of Nimesulide, have utilized molecular docking to elucidate its interaction with various protein targets. Research has shown that both Nimesulide and 4'-Hydroxy Nimesulide are inhibitors of bile acid transporters, a mechanism potentially linked to Nimesulide-induced cholestasis. nih.gov Docking simulations can model how 4'-Hydroxy Nimesulide fits into the binding sites of these transporters.
Furthermore, as a metabolite of a nonsteroidal anti-inflammatory drug (NSAID), its interaction with prostaglandin (B15479496) H synthase enzymes (also known as cyclooxygenases, COX-1 and COX-2) is of significant interest. nih.gov In vitro assays have demonstrated that 4'-Hydroxy Nimesulide, like its parent compound, preferentially inhibits COX-2. nih.gov Molecular docking studies can visualize this selectivity, revealing key amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the metabolite. These interactions stabilize the ligand-protein complex, leading to enzyme inhibition.
Table 1: Potential Molecular Docking Targets for 4'-Hydroxy Nimesulide
| Protein Target | Biological Role | Potential Interaction Insights from Docking |
| Prostaglandin H Synthase-2 (COX-2) | Enzyme in the inflammatory pathway | Elucidation of selective binding and inhibition compared to COX-1. nih.gov |
| Bile Salt Export Pump (BSEP) | Efflux transporter in hepatocytes | Understanding the mechanism of inhibition leading to reduced bile acid excretion. nih.gov |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux transporter in hepatocytes | Investigating the binding mode and inhibitory effect on bile acid transport. nih.gov |
| Na+-taurocholate Cotransporting Polypeptide (NTCP) | Uptake transporter in hepatocytes | Modeling the inhibition of bile acid uptake into liver cells. nih.gov |
| Organic Anion-Transporting Polypeptides (OATPs) | Uptake transporter in hepatocytes | Simulating the interaction and inhibition of bile acid uptake. nih.gov |
In Silico Prediction of Metabolic Fate and Drug-Metabolite Interactions
In silico (computer-based) prediction of a drug's metabolic fate is a critical component of preclinical development, helping to identify potential metabolites and their biological activities. nih.govscience.gov Nimesulide undergoes extensive metabolism in the body, with the principal pathway being hydroxylation of the phenol (B47542) ring to form 4'-Hydroxy Nimesulide. nih.gov
Computational tools and platforms can predict this metabolic pathway. qsartoolbox.org By analyzing the structure of Nimesulide, these programs can identify chemically labile sites susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. The formation of 4'-Hydroxy Nimesulide via hydroxylation is a commonly predicted transformation for phenolic compounds.
Once formed, the interactions of this metabolite with biological systems can also be predicted. A significant finding is the inhibitory effect of both Nimesulide and 4'-Hydroxy Nimesulide on various bile acid transporters in hepatocytes. nih.gov This drug-metabolite interaction is a key factor in understanding potential mechanisms of hepatotoxicity. In silico models can simulate these interactions, providing data that complements in vitro experiments. For instance, studies using sandwich-cultured human and rat hepatocytes confirmed that Nimesulide and its 4'-hydroxy metabolite inhibit key efflux and uptake transporters, disrupting bile acid homeostasis. nih.gov
Table 2: In Vitro Inhibitory Concentrations (IC50) of 4'-Hydroxy Nimesulide against Rat Hepatocyte Transporters
| Transporter | Function | IC50 Value (µM) |
| Na+-taurocholate cotransporting polypeptide (NTCP) | Bile acid uptake | 25.0 nih.gov |
| Organic anion-transporting proteins (OATPs) | Bile acid uptake | 39.4 nih.gov |
This data, derived from in vitro studies on rat hepatocytes, is often used to validate and refine in silico prediction models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By comparing the activities of structurally similar compounds, QSAR models can predict the activity of new molecules and explain why certain chemical modifications alter potency.
The metabolic transformation of Nimesulide to 4'-Hydroxy Nimesulide (addition of a hydroxyl group) provides a classic example for structure-activity relationship analysis. The activities of the parent drug and its metabolite can be compared to understand the effect of this structural change.
For example, one study investigated the antioxidant properties of Nimesulide and its metabolites. nih.gov It was found that 4'-Hydroxy Nimesulide (M1) was a significantly more potent inhibitor of lipid peroxidation than Nimesulide itself. nih.gov Conversely, another study on the inhibition of prostaglandin H synthase found Nimesulide to be more potent than its hydroxylated metabolite. nih.gov These findings highlight that a single structural modification can have different, and sometimes opposing, effects on different biological activities.
A QSAR model could be developed using these and other data points to quantify how physicochemical properties (like polarity, electronic effects, and steric factors) influenced by the hydroxyl group addition correlate with the observed changes in inhibitory activity against different targets.
Table 3: Comparison of Biological Activity of Nimesulide and 4'-Hydroxy Nimesulide
| Activity Assessed | Compound | Result (IC50 or Potency) | Reference |
| Inhibition of Lipid Peroxidation | Nimesulide | IC50 = 0.8 mmol/L | nih.gov |
| 4'-Hydroxy Nimesulide | IC50 = 30 µmol/L | nih.gov | |
| Inhibition of Prostaglandin H Synthase (COX-1 & COX-2) | Nimesulide | ~20-fold more potent than metabolite | nih.gov |
| 4'-Hydroxy Nimesulide | ~20-fold less potent than parent | nih.gov |
The significant difference in IC50 values for lipid peroxidation and the relative potency against COX enzymes demonstrates a clear structure-activity relationship that can be explored with QSAR models.
Future Perspectives and Emerging Research Avenues for 4 Hydroxy Nimesulide D4
Advancements in Micro-Dosing and Accelerated Metabolism Studies Using Deuterated Compounds
The use of deuterated compounds like 4'-Hydroxy Nimesulide-d4 is poised to significantly advance micro-dosing and accelerated metabolism studies. Micro-dosing, the administration of sub-therapeutic doses of a drug, allows for the early assessment of a drug's pharmacokinetic profile in humans with minimal risk. Deuteration can enhance the utility of this approach. gabarx.complos.org
The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE). portico.org The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. bioscientia.denih.gov
In the context of this compound, this would mean a potentially slower rate of further metabolism compared to its non-deuterated counterpart. This altered metabolic rate can be advantageous in several ways:
Prolonged Half-Life: A slower metabolism can lead to a longer half-life of the compound in the body, which can be beneficial for maintaining therapeutic levels. bioscientia.dejuniperpublishers.com
Reduced Metabolic Switching: Deuteration can influence the metabolic pathways of a drug, a phenomenon known as "metabolic switching". bioscientia.de By strategically placing deuterium atoms, researchers can guide the metabolism towards more favorable or less toxic pathways.
Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the bioavailability of the unmetabolized drug. gabarx.comresearchgate.net
These properties make deuterated compounds ideal candidates for accelerated metabolism studies, where the goal is to rapidly understand the metabolic fate of a drug. The altered metabolic profile of this compound can provide valuable insights into the enzymatic processes governing the breakdown of Nimesulide (B1678887) and its metabolites.
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding of Metabolite Roles
The integration of "omics" technologies, such as metabolomics and proteomics, with the study of deuterated compounds like this compound offers a powerful approach to gain a holistic understanding of a metabolite's biological role. biotech-pack.com These technologies allow for the large-scale analysis of metabolites and proteins, respectively, providing a snapshot of the cellular state in response to a particular compound. revespcardiol.orgd-nb.info
Metabolomics can be used to profile the metabolic changes induced by this compound. By comparing the metabolic fingerprints of cells or organisms exposed to the deuterated versus the non-deuterated metabolite, researchers can identify specific pathways that are affected. nih.gov This can help in:
Identifying Biomarkers: Changes in the levels of specific metabolites can serve as biomarkers for the drug's effect or potential toxicity. researchgate.net
Elucidating Mechanisms of Action: Understanding the metabolic perturbations can provide clues about the compound's mechanism of action. acs.org
Proteomics can complement metabolomic data by identifying changes in protein expression in response to this compound. This can reveal which enzymes and signaling pathways are involved in the compound's metabolism and its downstream effects. revespcardiol.org
Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation
To fully understand the biological implications of deuteration on 4'-Hydroxy Nimesulide, the development of advanced in vitro and in vivo models is crucial. nih.gov These models can provide a more accurate representation of human physiology and disease states, allowing for a more precise elucidation of the compound's mechanisms.
Advanced In Vitro Models:
3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, more closely mimic the in vivo environment compared to traditional 2D cell cultures. nih.govresearchgate.net These models can be used to study the metabolism and effects of this compound in a more physiologically relevant context.
Humanized Liver Microsomes and Hepatocytes: Using human-derived liver fractions and cells can provide more accurate predictions of human metabolism. nih.govresearchgate.net Comparing the metabolism of this compound in these systems to that in animal-derived models can highlight species-specific differences.
Novel In Vivo Models:
Humanized Animal Models: The development of animal models with "humanized" livers, for example, can provide a more accurate in vivo system for studying the pharmacokinetics and metabolism of deuterated compounds. nih.gov
Disease-Specific Animal Models: Utilizing animal models that accurately replicate human diseases can help in understanding how this compound behaves in a pathological state. nih.govnih.gov
These advanced models, in conjunction with the analytical power of mass spectrometry and other techniques, will be instrumental in dissecting the specific effects of deuteration on the biological activity of 4'-Hydroxy Nimesulide.
Potential as a Pharmacological Probe for Specific Biological Pathways in Research
Beyond its potential therapeutic applications, this compound can serve as a valuable pharmacological probe for investigating specific biological pathways. portico.orgmdpi.com The altered metabolic stability of the deuterated compound allows researchers to study the function of its target proteins and pathways with greater precision.
For instance, the parent drug, Nimesulide, and its primary metabolite, 4'-Hydroxy Nimesulide, are known to interact with various cellular targets. nih.govnih.govnih.gov By using the deuterated version, which has a potentially longer residence time, researchers can more effectively study these interactions without the confounding effects of rapid metabolism. This can help to:
Isolate the effects of the metabolite: By slowing its breakdown, the specific biological activities of 4'-Hydroxy Nimesulide can be more clearly delineated from those of the parent drug and other metabolites.
Probe enzyme kinetics: The kinetic isotope effect can be exploited to study the mechanisms of enzymes involved in its metabolism. portico.org
Trace metabolic pathways: The deuterium label serves as a tracer to follow the molecule through various metabolic transformations. mdpi.com
Q & A
Q. What are the critical considerations for synthesizing and characterizing 4'-Hydroxy Nimesulide-d4 in a research setting?
Methodological Answer:
- Synthesis: Use deuterated precursors (e.g., deuterium oxide or deuterated solvents) to ensure isotopic purity. Monitor reaction conditions (temperature, pH) to avoid isotopic exchange or degradation. Validate intermediates via LC-MS or NMR (e.g., comparing -NMR shifts to non-deuterated analogs) .
- Characterization: Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected +4 Da shift for d4 labeling). Use -NMR to verify deuterium incorporation at specific positions. Cross-reference with NIST or PubChem spectral databases for validation .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Experimental Design: Test degradation kinetics under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months). Analyze samples using HPLC-UV or LC-MS to quantify parent compound and degradation products. Include isotopically labeled internal standards (e.g., d4 analogs of known metabolites) to correct for matrix effects .
- Data Interpretation: Apply Arrhenius equations to extrapolate shelf-life at standard storage temperatures. Compare degradation profiles to non-deuterated nimesulide to assess isotopic effects on stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
Methodological Answer:
- Data Reconciliation: Conduct parallel assays using identical matrices (e.g., human liver microsomes for in vitro vs. rodent plasma for in vivo). Normalize results using tissue-specific protein binding corrections. Use isotopic tracing (e.g., -labeling) to distinguish endogenous metabolites from deuterated analogs .
- Statistical Tools: Apply mixed-effects models to account for inter-species variability. Validate findings with in silico simulations (e.g., PBPK modeling) to isolate deuterium-related metabolic delays .
Q. What advanced techniques are recommended for elucidating the metabolic pathways of this compound in human hepatocytes?
Methodological Answer:
- Metabolite Profiling: Use UPLC-QTOF-MS with data-independent acquisition (DIA) to capture low-abundance metabolites. Compare fragmentation patterns to reference libraries (e.g., HMDB or DrugBank) .
- Isotope Effects: Quantify deuterium kinetic isotope effects (KIE) by comparing metabolic rates of d4-labeled vs. non-deuterated compounds. Use stable isotope-resolved metabolomics (SIRM) to track -incorporation into downstream metabolites .
Experimental Design and Data Analysis
Q. How should researchers optimize LC-MS/MS methods for quantifying this compound in biological matrices?
Methodological Answer:
- Method Development: Perform matrix-matched calibration using deuterated internal standards to correct for ion suppression. Optimize collision energy and cone voltage for maximum sensitivity. Validate selectivity by spiking plasma with structurally related compounds (e.g., nimesulide sulfonamide derivatives) .
- Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines. Include stability tests for freeze-thaw cycles and long-term storage (-80°C) .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?
Methodological Answer:
- Process Controls: Standardize reaction parameters (e.g., solvent purity, catalyst batch) and monitor deuterium incorporation via inline FTIR or Raman spectroscopy. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate) affecting yield .
- Quality Assurance: Implement QC checkpoints with orthogonal techniques (e.g., elemental analysis for deuterium content, X-ray crystallography for structural confirmation) .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies in reported COX-2 inhibition potency of this compound?
Methodological Answer:
- Assay Harmonization: Use standardized enzyme sources (e.g., recombinant human COX-2) and substrate concentrations. Normalize activity data to a reference inhibitor (e.g., celecoxib) across labs.
- Advanced Analytics: Apply surface plasmon resonance (SPR) to measure binding kinetics (, ) and compare to non-deuterated analogs. Correlate findings with molecular dynamics simulations to assess deuterium-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
